Cas no 898624-74-3 (6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one)

6-Acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a thienopyrimidinone core with acetyl and methyl substituents. Its structural framework is notable for its potential in medicinal chemistry, particularly as a scaffold for designing enzyme inhibitors or bioactive agents due to the presence of the sulfanylidene and carbonyl functional groups. The compound’s fused ring system enhances stability and may contribute to selective binding interactions. Its synthetic versatility allows for further derivatization, making it valuable for research in drug discovery and organic synthesis. The acetyl group offers a reactive site for modifications, while the thione moiety provides opportunities for coordination chemistry or tautomeric studies.
6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one structure
898624-74-3 structure
Product Name:6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one
CAS No:898624-74-3
MF:C9H8N2O2S2
MW:240.302019119263
CID:5439666
Update Time:2025-10-28

6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 6-acetyl-5-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
    • Thieno[2,3-d]pyrimidin-4(1H)-one, 6-acetyl-2,3-dihydro-5-methyl-2-thioxo-
    • 6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one
    • Inchi: 1S/C9H8N2O2S2/c1-3-5-7(13)10-9(14)11-8(5)15-6(3)4(2)12/h1-2H3,(H2,10,11,13,14)
    • InChI Key: SIQXVSSQQCZZLE-UHFFFAOYSA-N
    • SMILES: C1(=S)NC(=O)C2C(C)=C(C(C)=O)SC=2N1

6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one Pricemore >>

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6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one Related Literature

Additional information on 6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one

6-Acetyl-5-Methyl-2-Sulfanylidene-1H,2H,3H,4H-Thieno[2,3-d]Pyrimidin-4-One: A Comprehensive Overview

The compound with CAS No. 898624-74-3, known as 6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a thienopyrimidine ring system with substituents at positions 5 and 6. The presence of an acetyl group and a sulfanylidene group further enhances its chemical reactivity and biological activity.

Recent studies have highlighted the potential of thienopyrimidine derivatives in drug discovery. Researchers have found that these compounds exhibit promising anti-inflammatory and anti-cancer properties. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that 6-acetyl-5-methyl-2-sulfanylidene-thieno[2,3-d]pyrimidin-4-one can inhibit the activity of certain kinases involved in tumor growth. This finding has opened new avenues for the development of targeted therapies in oncology.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the thienopyrimidine core through a cyclization reaction followed by the introduction of substituents at specific positions. The use of microwave-assisted synthesis has been shown to significantly improve the yield and purity of the final product. This approach not only enhances the efficiency of the synthesis but also aligns with green chemistry principles by reducing waste and energy consumption.

In terms of applications, 6-acetyl-5-methyl-2-sulfanylidene-thieno[2,3-d]pyrimidin-4-one has shown potential in the development of advanced materials. Its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes (LEDs). Researchers at the University of California have reported that this compound exhibits excellent charge transport properties when incorporated into polymer blends. This discovery has implications for the next generation of flexible electronics.

The structural versatility of this compound also makes it an ideal candidate for further modification. By altering the substituents on the thienopyrimidine ring, chemists can fine-tune its properties for specific applications. For example, introducing electron-withdrawing groups can enhance its stability under harsh conditions, while electron-donating groups can improve its solubility in organic solvents.

From a biological standpoint, 6-acetyl-5-methyl-2-sulfanylidene-thieno[2,3-d]pyrimidin-4-one has been shown to interact with various cellular pathways. Preclinical studies suggest that it may play a role in modulating cellular signaling pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. While more research is needed to fully understand its mechanisms of action, these findings underscore its potential as a lead compound for drug development.

In conclusion, 6-acetyl-5-methyl-2-sulfanylidene-thieno[2,3-d]pyrimidin-4-one (CAS No. 898624-74-3) is a versatile compound with wide-ranging applications in medicine and materials science. Its unique structure and chemical properties make it a valuable tool for researchers seeking to develop innovative solutions to complex scientific challenges.

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